molecular formula C5H7BN2O2 B151053 (2-Aminopyridin-4-yl)boronic acid CAS No. 903513-62-2

(2-Aminopyridin-4-yl)boronic acid

Cat. No. B151053
M. Wt: 137.93 g/mol
InChI Key: AWBACOXFGYMTIX-UHFFFAOYSA-N
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Description

While the provided papers do not directly discuss (2-Aminopyridin-4-yl)boronic acid, they offer insights into related compounds and their chemistry which can be extrapolated to understand the subject compound. Boronic acids are a class of compounds that have garnered significant interest due to their utility in various chemical reactions and potential pharmaceutical applications. They are particularly noted for their role in Suzuki cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of amino boronic acids typically involves the protection of the amine group, followed by a metal-halogen exchange and subsequent trapping with a boron reagent. For instance, the synthesis of amino-3-fluorophenyl boronic acid was achieved by protecting the amine group with a suitable protecting group, performing a lithium-bromine exchange, and then reacting with trimethyl borate. Acidic hydrolysis then yields the boronic acid . A similar approach could be hypothesized for the synthesis of (2-Aminopyridin-4-yl)boronic acid, with appropriate adjustments for the pyridine moiety.

Molecular Structure Analysis

Boronic acids often exhibit interesting structural properties due to the trivalent boron atom, which can form stable complexes with various ligands. The structure of these compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated for 4-amino-3-fluorophenylboronic acid . The molecular structure of (2-Aminopyridin-4-yl)boronic acid would likely show similar coordination properties, potentially forming bicyclic structures when reacted with suitable ligands.

Chemical Reactions Analysis

Boronic acids participate in several chemical reactions, including the Suzuki cross-coupling and Petasis reactions. They are also used in the asymmetric synthesis of amino acids and Diels-Alder reactions . The reactivity of (2-Aminopyridin-4-yl)boronic acid would be expected to be in line with these reactions, with the pyridine and amino functionalities providing additional sites for chemical interaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, pKa, and reactivity, are influenced by their substituents. For example, the pKa value of the boronic acid can be relatively low when acetylated or attached to certain polymers, which is crucial for applications in biological systems, such as glucose sensing materials . The properties of (2-Aminopyridin-4-yl)boronic acid would be determined by the influence of the pyridine ring and the amino group on the boronic acid moiety.

Scientific Research Applications

Boronic Acids

  • Application Summary: Boronic acids are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

2-Aminopyridine

  • Application Summary: 2-Aminopyridine is a simple, low molecular weight and perfectly functionalized moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .
  • Methods of Application: 2-Aminopyridine serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
  • Results or Outcomes: The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions. Moreover, the exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .
  • (2-Aminopyridin-4-yl)boronic acid is a chemical compound with the molecular formula C5H7BN2O2 . It’s a solid substance and should be stored in a dark place, sealed in dry, and under -20°C .
  • .
  • The compound has a calculated log Po/w (iLOGP) of 0.0, which indicates its lipophilicity .
  • It’s considered to have high GI absorption and is not a P-gp substrate .
  • It’s not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • The compound has a synthetic accessibility score of 1.83 .
  • (2-Aminopyridin-4-yl)boronic acid is a chemical compound with the molecular formula C5H7BN2O2 . It’s a solid substance and should be stored in a dark place, sealed in dry, and under -20°C .
  • .
  • The compound has a calculated log Po/w (iLOGP) of 0.0, which indicates its lipophilicity .
  • It’s considered to have high GI absorption and is not a P-gp substrate .
  • It’s not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • The compound has a synthetic accessibility score of 1.83 .

Safety And Hazards

“(2-Aminopyridin-4-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-aminopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBACOXFGYMTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634891
Record name (2-Aminopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopyridin-4-yl)boronic acid

CAS RN

903513-62-2
Record name B-(2-Amino-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903513-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Aminopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Godesi, H Nada, J Lee, JH Kang, SY Kim, Y Choi… - Molecules, 2023 - mdpi.com
Annually, millions of new cancer cases are reported, leading to millions of deaths worldwide. Among the newly reported cases, breast and colon cancers prevail as the most frequently …
Number of citations: 0 www.mdpi.com
D Lee Walmsley, JB Murray, P Dokurno… - Journal of Medicinal …, 2021 - ACS Publications
The serine/threonine kinase DYRK1A has been implicated in regulation of a variety of cellular processes associated with cancer progression, including cell cycle control, DNA damage …
Number of citations: 27 pubs.acs.org
C Ning, A Tao, J Xu - European Journal of Medicinal Chemistry, 2023 - Elsevier
Combination therapy of kinases inhibitors and chemotherapeutics targeting tubulin dynamics is an important strategy to improve therapeutic efficacy and overcome the resistance to …
Number of citations: 1 www.sciencedirect.com
D Chen, T Lu, Z Yan, W Lu, F Zhou, X Lyu, B Xu… - European Journal of …, 2019 - Elsevier
Recently, selective inhibition of BET BD2 is emerging as a promising strategy for drug discovery. Despite significant progress in this area, systematic studies of selective BET BD2 …
Number of citations: 34 www.sciencedirect.com

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